Angiogenin (108-122)

Übersicht

Beschreibung

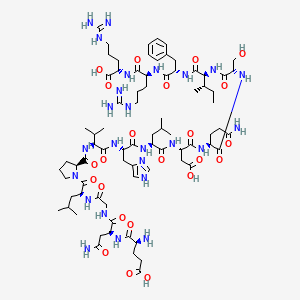

Angiogenin (108-122), also known as Angiogenin Fragment (108-122), is a synthetic peptide with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH. This compound is derived from the angiogenin protein, which plays a crucial role in angiogenesis, the process of forming new blood vessels. Angiogenin (108-122) is primarily used in scientific research to study its effects on various biological processes, including cancer, inflammation, and neurodegenerative diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Angiogenin (108-122) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Analyse Chemischer Reaktionen

Types of Reactions

Angiogenin (108-122) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents such as HBTU or DIC

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Wissenschaftliche Forschungsanwendungen

Angiogenin (108-122) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in angiogenesis and its effects on endothelial cells.

Medicine: Explored as a potential therapeutic agent for cancer, inflammatory diseases, and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Wirkmechanismus

Angiogenin (108-122) exerts its effects by interacting with specific molecular targets and pathways involved in angiogenesis. It binds to receptors on endothelial cells, activating signaling pathways that promote cell proliferation, migration, and the formation of new blood vessels. The peptide’s mechanism of action involves the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Angiogenin: The parent protein from which Angiogenin (108-122) is derived.

VEGF (Vascular Endothelial Growth Factor): Another key regulator of angiogenesis.

FGF (Fibroblast Growth Factor): Involved in wound healing and angiogenesis .

Uniqueness

Angiogenin (108-122) is unique due to its specific sequence and its ability to mimic the biological activity of the angiogenin protein. Unlike other angiogenic factors, this peptide fragment can be synthesized and modified easily, making it a valuable tool for studying the mechanisms of angiogenesis and developing new therapeutic strategies .

Biologische Aktivität

Angiogenin (ANG), a member of the ribonuclease superfamily, plays a crucial role in various biological processes, particularly in angiogenesis—the formation of new blood vessels. This article delves into the biological activity of the peptide fragment Angiogenin (108-122), highlighting its mechanisms, implications in disease, and potential therapeutic applications.

Overview of Angiogenin

Angiogenin is primarily known for its ability to stimulate neovascularization, particularly in pathological conditions such as cancer. Elevated levels of ANG are often associated with tumor progression and metastasis, making it a significant focus of cancer research. The peptide fragment Angiogenin (108-122) specifically has been implicated in various cellular signaling pathways that influence angiogenesis and tumor biology.

1. Tumor Microenvironment Interaction

Angiogenin interacts with endothelial cells through specific receptors, notably the receptor tyrosine kinase Tie-2. This binding triggers several intracellular signaling cascades that promote endothelial cell proliferation, migration, and vascular remodeling:

- Endothelial Cell Activation : ANG induces phosphorylation events that lead to cytoskeletal rearrangements necessary for endothelial cell migration and new vessel formation .

- Extracellular Matrix Remodeling : ANG activates proteolytic cascades involving matrix metalloproteinases (MMPs), facilitating the degradation of the extracellular matrix and promoting tumor cell invasion .

2. Role in Cancer Progression

Research indicates that ANG is involved in various cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer:

- Hepatocellular Carcinoma : ANG enhances cell migration through activation of focal adhesion kinase (FAK) and promotes proliferation via the NF-κB/IL-6 signaling pathway. High levels of ANG correlate with increased tumor cell survival and proliferation .

- Pancreatic Cancer : ANG acts as a ligand for the epidermal growth factor receptor (EGFR), influencing sensitivity to EGFR inhibitors like erlotinib. High ANG levels may confer resistance to this treatment, complicating therapeutic approaches .

Case Studies and Clinical Implications

Several studies have highlighted the clinical significance of ANG levels in various cancers:

- A cohort study indicated that elevated plasma ANG levels in pancreatic cancer patients were associated with poor response to erlotinib treatment .

- In breast cancer, ANG was shown to increase MMP2 expression through DNA methylation regulation, suggesting its role as an oncoprotein that contributes to disease progression .

Data Summary Table

| Study | Cancer Type | Findings | Implications |

|---|---|---|---|

| LV et al. | Hepatocellular Carcinoma | Increased ANG promotes migration via FAK activation | Potential target for HCC therapies |

| Wang et al. | Pancreatic Cancer | ANG enhances EGFR signaling; high levels reduce erlotinib effectiveness | Challenges in treatment strategies |

| Unspecified Study | Breast Cancer | ANG upregulates MMP2 through DNMT3b inhibition | Suggests role in metastasis |

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNNLMANCATHNH-GMBIJEMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H125N25O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1781.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.